2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide . Its molecular formula is C₁₂H₁₁ClFN₃O , with a molecular weight of 267.68 g/mol .
The structure comprises:
- Pyrazole ring : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.
- 2-Fluorophenyl substituent : Attached to the N1 position of the pyrazole ring.
- 3-Methyl group : Positioned at C3 of the pyrazole.
- Acetamide group : A 2-chloroacetamide moiety linked to the pyrazole’s C5 nitrogen.
Spectroscopic Elucidation (NMR, IR, MS, X-ray Crystallography)
Experimental spectroscopic data for this compound are not publicly available in the provided sources. However, theoretical predictions and related analogs provide insights into its spectroscopic profile:
Mass Spectrometry (MS)
Predicted collision cross-section (CCS) values for key adducts indicate molecular ion fragmentation patterns:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 268.06 | 156.6 |
| [M+Na]⁺ | 290.05 | 166.7 |
| [M-H]⁻ | 266.05 | 159.9 |
These values align with the molecular weight and expected fragmentation of the acetamide and pyrazole groups.
Nuclear Magnetic Resonance (NMR)
While specific proton (¹H) and carbon (¹³C) NMR data are unavailable, the following resonances are anticipated based on structural analogs:
- Pyrazole protons : Signals in the aromatic region (δ 6.5–8.0 ppm).
- 2-Fluorophenyl protons : Splitting patterns due to vicinal coupling with fluorine (δ 7.0–7.8 ppm).
- Acetamide protons : A singlet for the methylene group adjacent to chlorine (δ 4.0–4.5 ppm).
Infrared (IR) Spectroscopy
Key functional group absorptions:
- C=O (acetamide) : Strong peak near 1650–1700 cm⁻¹.
- C–Cl (chlorine) : Stretching vibration around 600–800 cm⁻¹.
- C–F (fluorophenyl) : Absorption in the 1200–1300 cm⁻¹ range.
X-ray Crystallography
No crystallographic data are reported in the literature. Theoretical models suggest a planar pyrazole ring with the acetamide group adopting an anti-periplanar conformation relative to the pyrazole nitrogen.
Conformational Analysis and Tautomeric Behavior
Tautomeric Equilibria
The pyrazole ring exists predominantly in the 1H-tautomer (as indicated by the IUPAC name), where the hydrogen is bonded to N1. This is stabilized by:
- Electron-withdrawing effects : The 2-fluorophenyl group reduces electron density at N1, favoring protonation at N2.
- Steric factors : The 3-methyl group minimizes steric hindrance, allowing the 1H-tautomer to dominate.
Conformational Flexibility
Key rotatable bonds include:
- N1–C2 (pyrazole) : Restricted rotation due to aromaticity.
- C5–N (acetamide) : Free rotation, enabling conformational variability.
- Phenyl–N1 bond : Limited by the pyrazole ring’s planarity.
Molecular dynamics simulations predict low-energy conformers with the acetamide group oriented either syn or anti to the pyrazole’s methyl group.
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIWRHLPHZZTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Formation
- Pyrazoles are commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
- For 3-methyl substitution, methylated 1,3-dicarbonyl precursors (e.g., methyl ketones or β-ketoesters) are used.
- The 2-fluorophenyl substituent at N-1 can be introduced by using 2-fluorophenylhydrazine or by N-arylation of the pyrazole ring.
N-Arylation Methods
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for N-arylation of pyrazoles with aryl halides.
- Typical catalysts include Pd2(dba)3 with ligands such as XantPhos, under basic conditions (e.g., t-BuONa) in toluene at elevated temperatures (~110 °C).
- This method provides high regioselectivity and good yields for attaching the 2-fluorophenyl group to the pyrazole nitrogen.
Representative Preparation Procedure (Based on Analogous Methods)
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1. | Synthesis of 3-methyl-1H-pyrazole core | Cyclocondensation of methyl ketone with hydrazine derivatives |
| 2. | N-Arylation with 2-fluorobromobenzene, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Formation of 1-(2-fluorophenyl)-3-methylpyrazole |
| 3. | Introduction of amino group at 5-position (if not pre-existing) | Via nitration/reduction or direct substitution |
| 4. | Acylation with 2-chloroacetyl chloride, TEA, DCM, 0–15 °C, 2 h | Formation of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
Research Findings and Yield Data
- The palladium-catalyzed N-arylation step typically achieves yields above 80%, with high regioselectivity and purity after chromatographic purification.
- Acylation with 2-chloroacetyl chloride proceeds efficiently with yields ranging from 75% to 90%, depending on reaction conditions and purity of starting materials.
- The overall synthetic route is amenable to scale-up due to mild reaction conditions and commercially available reagents.
Additional Notes
- The use of protecting groups is generally unnecessary due to the selectivity of the acylation at the amino group on the pyrazole ring.
- Reaction monitoring by LC-MS and NMR spectroscopy ensures completion and structural confirmation.
- Purification by silica gel chromatography or preparative HPLC is standard to obtain analytically pure product.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole core synthesis | Cyclocondensation | Methyl ketone + hydrazine derivatives, reflux | 70–85 | Standard pyrazole synthesis |
| N-Arylation | Pd-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, 2-fluorobromobenzene, toluene, 110 °C | 80–90 | High regioselectivity |
| Amino group introduction | Reduction of nitro or direct substitution | Various depending on precursor | 60–80 | Intermediate step |
| Acylation | Acylation with 2-chloroacetyl chloride | TEA, DCM, 0–15 °C | 75–90 | Mild conditions, good yield |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various halogenated and aminated derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
Key comparisons are drawn with the following analogs:
- Dihedral Angles: The 4-chlorophenyl analog exhibits a 30.7° dihedral angle, whereas bulkier substituents (e.g., trifluoromethyl) increase steric hindrance, leading to a 71.5° angle .
- Hydrogen Bonding : The 4-chlorophenyl analog forms N–H···O chains and C–H···N interactions , stabilizing its crystal lattice . Fluorine’s electronegativity in the target compound may alter hydrogen-bonding capacity, affecting solubility and crystallinity.
Substituent Effects on Reactivity and Bioactivity
- Biological Activity: N-pyrazole derivatives are known for insecticidal and antifungal activities . The target compound’s methyl and fluorine substituents may modulate these properties. For example: Fluorine: Improves lipophilicity and membrane permeability, critical for agrochemical efficacy. Methyl Group: Could reduce toxicity compared to cyano-substituted analogs.
Physicochemical Properties
- Hydrochloride Salt : The target compound’s salt form enhances aqueous solubility, advantageous for formulation in biological assays .
Biological Activity
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, a synthetic compound belonging to the pyrazole derivative class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications, supported by relevant research findings and data tables.
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride, followed by a reaction with 3-methyl-1H-pyrazole-5-carboxylic acid. The process often employs solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity .
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide |
| Molecular Formula | C12H12ClFN3O |
| CAS Number | 1269151-35-0 |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests showed that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.25 - 0.50 |
| Pseudomonas aeruginosa | 0.30 - 0.60 |
The compound also displayed notable antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 25 to 62.5 µg/mL .
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in microbial metabolism, including DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these targets were reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. Results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Synergistic Effects
Further investigations revealed that when combined with other antibiotics, such as Ketoconazole, the compound exhibited synergistic effects, reducing the MIC values of these drugs significantly .
Safety Profile
Toxicological assessments indicated that while the compound has potent antimicrobial properties, it also presents a low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Key optimizations include:
- Solvent selection : THF is preferred for its polarity and ability to stabilize intermediates.
- Temperature control : Low temperatures minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride reduces byproduct formation. Purification is achieved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients. Yield improvements (e.g., 68–74%) are noted when reaction progress is monitored by TLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The pyrazole ring protons appear as singlets (δ 6.2–6.5 ppm), while the 2-fluorophenyl group shows splitting patterns (δ 7.1–7.8 ppm) due to fluorine coupling. The acetamide carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 295.7 g/mol). Fragmentation patterns often include loss of Cl (m/z ~259) or the fluorophenyl group .
- IR spectroscopy : Key stretches include N–H (~3319 cm⁻¹), C=O (~1662 cm⁻¹), and C–F (~1230 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in the molecular structure of this compound?
Methodological Answer: SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures. For this compound:
- Data collection : High-resolution (<1 Å) datasets reduce thermal motion artifacts.
- Structure solution : Direct methods (via SHELXS) identify heavy atoms (e.g., Cl, F), while SHELXL refines hydrogen bonding and torsional angles.
- Validation : R-factor convergence (<5%) and electron density maps confirm the acetamide moiety’s planar geometry and fluorophenyl orientation . Example: A related chloroacetamide derivative showed C–Cl bond lengths of 1.78 Å and dihedral angles <10° between pyrazole and phenyl rings .
Q. What strategies address contradictions in reaction yields or spectroscopic data across studies?
Methodological Answer: Contradictions often arise from:
- Reaction conditions : Elevated temperatures or excess reagents may degrade intermediates. Reproduce protocols with strict temperature control .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can alter reaction pathways vs. THF. Validate solvent effects via kinetic studies.
- Spectroscopic artifacts : For NMR, ensure deuterated solvents are dry and paramagnetic impurities are removed. Cross-validate with IR and mass data .
Q. How can computational methods predict the compound’s reactivity or binding interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloroacetamide’s α-carbon) for nucleophilic attacks .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets).
- SAR studies : Compare with analogs (e.g., 2-chloro-N-(2-fluorophenyl)acetamide) to identify substituent effects on activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
